BMS-986118
Beschreibung
Eigenschaften
CAS-Nummer |
1610562-74-7 |
|---|---|
Molekularformel |
C25H28ClF3N4O4 |
Molekulargewicht |
540.9682 |
IUPAC-Name |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
InChI-Schlüssel |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-986118; BMS 986118; BMS986118. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Deep Dive: Elucidating the Binding Kinetics of BMS-986118
The following technical guide details the binding mode of BMS-986118 , a potent GPR40 (FFAR1) agonist.
Reversible Allostery vs. Irreversible Mechanisms in GPR40 Agonism
Executive Summary
This compound is a potent, orally bioavailable, small-molecule agonist of GPR40 (Free Fatty Acid Receptor 1) designed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3]
Contrary to the covalent (irreversible) mechanisms often seen in kinase inhibitors or the toxic bioactivation seen in earlier GPR40 agonists (e.g., TAK-875), This compound operates via a reversible binding mode . It functions as a dual-acting agonist, binding to an allosteric site to potentiate glucose-dependent insulin secretion (GDIS) and incretin secretion.
The critical distinction in its development was ensuring reversible target engagement with optimized residence time , while strictly avoiding the irreversible covalent protein binding associated with the hepatotoxicity of previous class members.
Molecular Architecture & Target Interaction
2.1 The Target: GPR40 (FFAR1)
GPR40 is a G
-
Orthosteric Site: Binds endogenous long-chain fatty acids.
-
Allosteric Sites: this compound binds to a distinct allosteric site (often termed Site 1 or the AgoPAM site), allowing it to function as a Positive Allosteric Modulator (PAM) and direct agonist.
2.2 Binding Mode Analysis: Reversible vs. Irreversible
The binding of this compound is non-covalent and reversible .
| Feature | Reversible Mode (this compound) | Irreversible Mode (e.g., Covalent Inhibitors/Toxic Metabolites) |
| Interaction Type | Hydrogen bonds, Van der Waals, Hydrophobic interactions. | Covalent bond formation (e.g., Michael addition to Cysteine). |
| Equilibrium | Dynamic equilibrium exists ( | None; complex formation is essentially permanent. |
| Washout Effect | Activity is lost upon washout (dependent on residence time). | Activity persists after washout until protein turnover. |
| Safety Profile | Reduced risk of haptenization and immune-mediated toxicity. | High risk of idiosyncratic toxicity if off-target proteins are modified. |
Critical Safety Differentiation:
Earlier GPR40 agonists like fasiglifam (TAK-875) failed in Phase III due to liver toxicity. This was linked to the formation of reactive acyl glucuronide metabolites that bound irreversibly (covalently) to liver proteins. This compound was structurally optimized (increasing
Kinetic Characterization
While this compound is reversible, its efficacy is driven by Residence Time (
- (Equilibrium Dissociation Constant): Measures affinity.[1]
- (Dissociation Rate Constant): Measures how fast the drug leaves the target.[1]
-
Residence Time (
): A critical parameter for GPR40 agonists.
This compound exhibits slow-offset kinetics (long residence time). This mimics some functional aspects of irreversibility (sustained signaling) without the safety risks of covalent bonding.
3.1 Signaling Pathway Visualization
The following diagram illustrates the GPR40 signaling pathway activated by this compound.
Figure 1: Signal transduction pathway of this compound activating GPR40 to stimulate insulin secretion.
Experimental Protocols for Mode Determination
To experimentally validate the reversible nature of this compound versus an irreversible binder, the following protocols are the industry standard.
4.1 Jump-Dilution (Washout) Assay
This experiment distinguishes reversible from irreversible binding by measuring recovery of activity or dissociation of radioligand after rapid dilution.
Protocol:
-
Incubation: Incubate GPR40-expressing membranes (e.g., CHO or HEK293 cells) with radiolabeled this compound (or competition with
-standard) at for 1 hour to reach equilibrium. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess unlabeled ligand (to prevent re-binding).
-
Measurement: Measure bound radioactivity at time points
min. -
Analysis:
-
Reversible: Bound signal decreases exponentially over time (
). -
Irreversible: Bound signal remains constant (flat line) because the complex does not dissociate.
-
4.2 Mass Spectrometry for Covalent Adducts
To ensure safety (lack of irreversible bioactivation), a covalent binding assay is performed.
Protocol:
-
Microsomal Incubation: Incubate this compound (
) with human liver microsomes (HLM) and NADPH for 60 minutes. -
Precipitation: Precipitate proteins with acetonitrile.
-
Digestion: Re-suspend and digest proteins with trypsin.
-
LC-MS/MS Analysis: Analyze peptides for mass shifts corresponding to the drug-adduct (+Mass of Drug).
-
Result:
-
This compound: No significant drug-modified peptides detected (validates non-covalent mode).
-
Positive Control (e.g., TAK-875): Detection of drug-modified peptides (indicates irreversible covalent binding).
-
4.3 Kinetic Workflow Diagram
Figure 2: Experimental workflow to distinguish reversible therapeutic binding from irreversible toxicity.
Therapeutic Implications
| Implication | Reversible (this compound) | Irreversible (Covalent) |
| Dosing Frequency | Driven by PK and Residence Time. High residence time allows QD (once daily) dosing despite reversibility. | Driven by protein turnover rate (synthesis of new receptors). |
| Toxicity | Lower risk of immunogenicity. Toxicity is usually concentration-dependent and reversible upon withdrawal. | Higher risk of idiosyncratic drug-induced liver injury (DILI) due to permanent protein modification. |
| Efficacy | Tunable. Can be "washed out" if adverse events occur. | Sustained. Difficult to reverse quickly in case of overdose or adverse event. |
Note on Nomenclature: If you are researching BMS's BTK inhibitor pipeline:
-
BMS-986195 is an Irreversible (Covalent) BTK inhibitor.
-
This compound (the subject of this guide) is a Reversible GPR40 Agonist .
References
-
Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. Source: Journal of Medicinal Chemistry (2018) Context: Primary paper describing the discovery, structure, and binding mode of this compound (Compound 4).
-
GPR40 Agonists for the Treatment of Type 2 Diabetes: Life after 'TAKing' a Hit. Source: Journal of Medicinal Chemistry (Review) Context: Discusses the safety issues (irreversible covalent binding) of TAK-875 and how newer generation agonists like this compound address this.
-
Radioligand Binding Characterization of GPR40 Agonists. Source: ACS Pharmacology & Translational Science Context: detailed protocols on measuring residence time and dissociation kinetics for GPR40 agonists.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Selectivity Profile of BMS-986118, a Potent GPR40 Agonist
This guide provides a detailed examination of the selectivity profile of BMS-986118. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's mechanism of action and target engagement.
A crucial initial clarification is that this compound is not a kinase inhibitor. Rather, it is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. This distinction is fundamental to understanding its biological activity and selectivity profile. The focus of this guide will, therefore, be on its selectivity as a GPR40 agonist against other relevant off-targets, rather than against other kinases.
GPR40 has emerged as a significant therapeutic target for type 2 diabetes because it mediates glucose-stimulated insulin secretion[3][4]. This compound was developed to have a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion[5].
The GPR40 Signaling Pathway: A Closer Look
GPR40 is predominantly expressed in pancreatic β-cells[6][7]. Its activation by endogenous ligands (medium and long-chain fatty acids) or synthetic agonists like this compound initiates a signaling cascade primarily through the Gαq/11 pathway[7][8][9]. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6][7][9]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a critical signal for the exocytosis of insulin-containing granules[7][8]. This glucose-dependent mechanism of action is a key advantage, as it minimizes the risk of hypoglycemia[7].
Selectivity Profile of this compound
The development of a successful therapeutic agent hinges on its selectivity for the intended target. High selectivity minimizes off-target effects and associated toxicities. For GPR40 agonists, a particularly important off-target to consider is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Some earlier compounds showed dual activity for both GPR40 and PPARγ[10][11]. While PPARγ is also a target for type 2 diabetes, its activation is associated with side effects like weight gain and fluid retention. Therefore, a key objective in the development of this compound was to engineer a molecule with potent GPR40 agonism but devoid of PPARγ activity[5].
On-Target Potency
The potency of this compound as a GPR40 agonist was determined using an inositol monophosphate (IP1) accumulation assay across different species. The half-maximal effective concentration (EC50) values demonstrate its high potency.
| Species | GPR40 EC50 (nM) |
| Human | 9 |
| Mouse | 4.1 |
| Rat | 8.6 |
| Data from Ellsworth, B.A. et al. (2014)[5] |
Off-Target Selectivity
A significant achievement in the design of this compound was its high selectivity and the elimination of unwanted off-target activities.
| Off-Target | Activity |
| PPARγ | Lacks activity[5] |
| This selectivity overcomes potential side effects associated with PPARγ activation. |
Experimental Methodology for Determining GPCR Agonist Selectivity
To ascertain the potency and selectivity of compounds like this compound, robust and reliable in vitro assays are essential. The Inositol Monophosphate (IP1) Accumulation Assay is a standard method for quantifying the activation of Gq-coupled receptors.
Rationale for the Inositol Monophosphate (IP1) Accumulation Assay
As depicted in the signaling pathway, Gq activation leads to the production of IP3. However, IP3 is a transient second messenger with a very short half-life, making it difficult to measure accurately in a high-throughput screening format[12]. The IP1 assay overcomes this limitation by measuring the accumulation of a more stable downstream metabolite, IP1[12][13]. To enhance the accumulation of IP1 for easier detection, the assay is performed in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, the enzyme that degrades IP1[13][14]. The amount of accumulated IP1 is directly proportional to the activation of the Gq-coupled receptor.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Assay
This protocol outlines a typical HTRF-based IP1 accumulation assay to determine the EC50 of a test compound at the GPR40 receptor.
1. Cell Preparation:
-
Culture HEK293 cells (or another suitable cell line) stably expressing the human GPR40 receptor in appropriate media.
-
On the day before the assay, harvest the cells and plate them into a 384-well white opaque plate at a density of approximately 20,000 to 30,000 cells per well[14][15].
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in a suitable assay buffer. The concentration range should be sufficient to generate a full dose-response curve.
3. Cell Stimulation:
-
Aspirate the culture medium from the cell plate.
-
Add the stimulation buffer containing LiCl to each well[13].
-
Add the diluted test compound to the appropriate wells. Include wells with vehicle only (negative control) and a known GPR40 agonist (positive control).
-
Incubate the plate at 37°C for a specified period, typically 60 to 90 minutes, to allow for IP1 accumulation[14][15].
4. Detection:
-
Following stimulation, add the HTRF detection reagents to all wells. These reagents typically include an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and d2-labeled IP1, which acts as an acceptor[13][15].
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive immunoassay to reach equilibrium[14][15].
5. Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor)[15].
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. This ratio is inversely proportional to the amount of IP1 produced by the cells.
6. Data Analysis:
-
Convert the HTRF ratios to IP1 concentrations using a standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation using a nonlinear regression analysis to determine the EC50 value.
Conclusion
This compound is a highly potent and selective GPR40 agonist, a class of molecules with significant therapeutic potential for type 2 diabetes. Its selectivity profile is a testament to successful drug design, specifically engineering out the off-target activity on PPARγ, which was a liability in earlier generations of related compounds. The use of robust in vitro pharmacological assays, such as the IP1 accumulation assay, is critical in characterizing the potency and selectivity of such compounds, providing the necessary data to guide their development and predict their clinical performance. This guide has provided a comprehensive overview of the selectivity of this compound, grounded in its mechanism of action and the experimental methodologies used for its characterization.
References
-
GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Spandidos Publications. Retrieved from [Link]
-
Regulation and mechanism of action of FFAR1/GPR40. (n.d.). The Physiological Society. Retrieved from [Link]
-
Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643–2645. Retrieved from [Link]
-
This compound, for treatment for type 2 diabetes( GPR40 agonists with a dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion) | New Drug Approvals. (2018, April 13). New Drug Approvals. Retrieved from [Link]
-
IP accumulation assay. (2022, July 22). Bio-protocol. Retrieved from [Link]
-
This compound, a novel potent dual-acting GPR40 agonist for the treatment of diabetes. (2014, August 13). BioWorld. Retrieved from [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC. Retrieved from [Link]
-
Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. (2018, April 12). MDPI. Retrieved from [Link]
-
Shi, J., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. Journal of Medicinal Chemistry, 61(3), 681-694. Retrieved from [Link]
-
Inositol phosphate (IP) accumulation assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Design and Synthesis of Novel, Selective GPR40 AgoPAMs. (n.d.). PMC. Retrieved from [Link]
-
IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH. Retrieved from [Link]
-
PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. (n.d.). PMC. Retrieved from [Link]
-
Quantifying Agonist Activity at G Protein-coupled Receptors. (2011, December 26). PMC. Retrieved from [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019, November 1). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
HTRF IP-One Gq Detection Kit. (n.d.). WEICHILAB. Retrieved from [Link]
-
IP3/IP1 Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Exploiting functional selectivity of GPCRs in drug development. (2015, September 21). Drug Target Review. Retrieved from [Link]
-
Rational design of biased GPCR agonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 290(32), 19543-19557. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. | BioWorld [bioworld.com]
- 6. International Journal of Molecular Medicine [spandidos-publications.com]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function [mdpi.com]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 14. IP accumulation assay [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
role of BMS-986118 in B-cell receptor signaling inhibition
Technical Guide: Role of BMS-986142 (BTK Inhibitor) in B-Cell Receptor Signaling
Important Editorial Note on Compound Identification: The user prompt specified BMS-986118 . However, current pharmaceutical databases and literature confirm that this compound is a GPR40 agonist developed for Type 2 Diabetes. The BMS compound specifically designed as a B-cell receptor (BCR) signaling inhibitor (targeting Bruton’s Tyrosine Kinase, BTK) is BMS-986142 .[1][2][3] To ensure scientific integrity and utility, this guide focuses on BMS-986142 .
Executive Summary
BMS-986142 is a highly potent, selective, and reversible small-molecule inhibitor of Bruton’s Tyrosine Kinase (BTK).[3][4][5] Unlike first-generation inhibitors (e.g., ibrutinib) that form irreversible covalent bonds with Cys481, BMS-986142 utilizes a carbazole-based scaffold to bind non-covalently. This unique binding mode allows for rapid equilibration and reduced risk of off-target toxicity associated with permanent adduct formation.
In the context of B-cell biology, BMS-986142 functions as a precision "circuit breaker" in the BCR signaling cascade. By blocking the autophosphorylation of BTK at Y223 and its subsequent kinase activity, it prevents the activation of PLC
Mechanistic Profile: BCR Signaling Inhibition
The efficacy of BMS-986142 lies in its ability to intercept the signal transduction immediately downstream of the B-cell Receptor (BCR) but upstream of nuclear transcription factors.
The Signaling Cascade
-
Initiation: Antigen binding to the BCR induces receptor aggregation and phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by LYN (a Src-family kinase).
-
Recruitment: SYK is recruited to phosphorylated ITAMs and activated.
-
Signal Propagation: SYK phosphorylates the adaptor protein BLNK (SLP-65), which recruits BTK and PLC
2. -
The BMS-986142 Blockade:
-
Under normal conditions, BTK is phosphorylated at Y551 (by LYN/SYK) and then autophosphorylates at Y223 to become fully active.
-
BMS-986142 binds to the ATP-binding pocket of BTK , preventing ATP hydrolysis.
-
Consequence: BTK cannot phosphorylate PLC
2.
-
-
Downstream Silence: Without active PLC
2, PIP2 is not hydrolyzed into IP3 and DAG.-
Result A: No IP3
No Calcium flux No NFAT activation. -
Result B: No DAG
No PKC activation No NF- B activation.
-
Differentiation: Reversible vs. Irreversible
| Feature | BMS-986142 (Reversible) | Ibrutinib (Irreversible) |
| Binding Mode | Non-covalent (ATP competitive) | Covalent (Cys481) |
| Off-Rate | Rapid dissociation | Negligible (Turnover dependent) |
| Selectivity | High (carbazole scaffold) | Moderate (targets other Cys-kinases like EGFR) |
| Safety Profile | Lower risk of immunogenicity/toxicity | Risk of off-target covalent adducts |
Visualization: BCR Signaling Pathway & Inhibition[2][4][5][6]
The following diagram illustrates the precise intervention point of BMS-986142 within the BCR cascade.
Caption: Schematic of BCR signaling showing BMS-986142 intercepting BTK activation, preventing PLC
Experimental Protocols (Self-Validating Systems)
To validate the activity of BMS-986142, researchers should employ a tiered approach: biochemical potency, cellular efficacy, and target residence time.
Protocol 1: Calcium Flux Assay (Functional Cellular Potency)
Rationale: Calcium mobilization is the most immediate and robust readout of BTK/PLC
-
Cell Preparation: Use Ramos B-cells or primary human B-cells. Resuspend at
cells/mL in loading buffer (HBSS + 1% FBS). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) and Fura Red (ratiometric reference) for 30 min at 37°C.
-
Compound Treatment:
-
Aliquot cells into 96-well plates.
-
Add BMS-986142 (serial dilution: 0.1 nM to 10
M). -
Incubate for 30 min at 37°C.
-
-
Stimulation: Establish a baseline on a flow cytometer (e.g., FACSCelesta) for 30 seconds. Add Anti-IgM F(ab')2 (10
g/mL) to crosslink BCR. -
Acquisition: Record calcium flux for 180 seconds.
-
Analysis: Calculate the ratio of Fluo-4 (Green) to Fura Red (Red).
-
Validation Criteria: The IC
for BMS-986142 should be approximately 9–10 nM in Ramos cells.
-
Protocol 2: Phospho-Flow Cytometry (Pathway Specificity)
Rationale: Confirms that inhibition is specifically due to BTK blockade and not off-target effects.
-
Stimulation: Treat human Whole Blood with BMS-986142 (1 hour). Stimulate with anti-IgD or anti-IgM (15 min).
-
Fixation/Permeabilization: Lyse RBCs and fix leukocytes using Phosflow Lyse/Fix buffer (10 min at 37°C). Permeabilize with Perm Buffer III (ice-cold methanol) for 30 min.
-
Staining: Stain with:
-
Anti-CD20 (B-cell marker).
-
Anti-pBTK (Y223) (Target engagement).
-
Anti-pPLC
2 (Y759) (Downstream substrate). -
Control: Anti-pERK (MAPK pathway, partially independent).
-
-
Data Output:
-
BMS-986142 should completely abrogate pPLC
2 and pBTK(Y223) signals. -
Validation Criteria: IC
for pPLC 2 inhibition should be <50 nM .
-
Protocol 3: Jump-Dilution Assay (Reversibility Check)
Rationale: Distinguishes BMS-986142 from covalent inhibitors like ibrutinib.
-
Incubation: Incubate recombinant BTK enzyme with BMS-986142 at 10x IC
for 1 hour. -
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate.
-
Measurement: Monitor kinase activity immediately.
-
Result Interpretation:
Quantitative Data Summary
The following table summarizes the potency of BMS-986142 across key assays.
| Assay Type | Target / Cell Line | Readout | Potency (IC |
| Enzymatic | Recombinant BTK | Kinase Activity | 0.5 nM |
| Cellular | Ramos B-Cells | Calcium Flux | 9 nM |
| Cellular | Human Whole Blood | CD69 Expression | 90 nM |
| Functional | Primary B-Cells | CD86 Expression | 3–4 nM |
| Selectivity | Panel of 384 Kinases | Kinase Activity | >100x vs. 99% of kinases |
References
-
Watterson, S. H., et al. (2016). "Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers."[1] Journal of Medicinal Chemistry.
-
Gillooly, K. M., et al. (2017). "Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care." PLOS ONE.
-
Liu, J., et al. (2017). "BMS-986142, a reversible inhibitor of Bruton’s tyrosine kinase, for the treatment of autoimmune diseases." American College of Rheumatology Annual Meeting.
-
Shi, J., et al. (2018). "Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists (Clarification on this compound)." Journal of Medicinal Chemistry.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. DR ANTHONY MELVIN CRASTO Ph.D – New Drug Approvals [crasto8.rssing.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Note: BMS-986118 Oral Dosing Formulation for Rodent Models
Executive Summary
BMS-986118 is a potent, selective, and orally bioavailable GPR40 (FFAR1) agonist developed for the treatment of Type 2 Diabetes. Unlike earlier GPR40 agonists, it exhibits a dual mechanism of action, stimulating both glucose-dependent insulin secretion (GDIS) and incretin (GLP-1) secretion.
This Application Note provides a standardized protocol for formulating this compound for oral administration (PO) in rodent models. The recommended formulation is a suspension in 0.5% Methylcellulose (MC) + 0.1% Tween 80 , which ensures optimal homogeneity, stability, and bioavailability (F% > 47% in rats, ~100% in mice).
Compound Overview & Physicochemical Properties[1][2][3]
Understanding the physicochemical nature of this compound is critical for successful formulation.
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Dihydropyrazole derivative |
| Mechanism | GPR40 (FFAR1) Full Agonist (Dual MOA: Insulin & GLP-1) |
| Physical Form | White solid (Neutral form) |
| Solubility Profile | Lipophilic acid; low solubility in water; soluble in organic solvents (DMSO) and basic aqueous buffers.[1] |
| Key Challenge | Hydrophobicity requires a wetting agent (surfactant) and a suspending agent to prevent agglomeration during oral gavage. |
Formulation Strategy
Vehicle Selection: The "Gold Standard" Suspension
For sub-chronic and chronic efficacy studies (e.g., 14-28 days), a suspension formulation is superior to solution formulations (e.g., high % PEG) due to lower excipient toxicity and better tolerability in rodents.
-
Primary Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Deionized Water.
-
Rationale:
-
Methylcellulose (MC): Increases viscosity to prevent particle sedimentation, ensuring dose uniformity.
-
Tween 80 (Polysorbate 80): Acts as a wetting agent to reduce surface tension, allowing the hydrophobic this compound powder to disperse rather than float.
-
Alternative Solution Formulation (PK Studies Only)
For single-dose Pharmacokinetic (PK) studies where rapid absorption is critical, a co-solvent system may be used.
-
Vehicle: 10% DMSO + 40% PEG 400 + 50% Water.
-
Note: Avoid this for chronic dosing due to potential GI irritation from DMSO/PEG.
Detailed Protocol: Preparation of Oral Suspension
Target Concentration: 0.1 mg/mL to 1.0 mg/mL (Typical dose range: 1–10 mg/kg at 10 mL/kg volume).
Reagents & Equipment
-
This compound (Solid substance)[2]
-
Methylcellulose (400 cP viscosity grade)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection or Deionized Water
-
Mortar and Pestle (Agate preferred)
-
Probe Sonicator (optional) or Bath Sonicator
-
Magnetic Stir Plate
Step-by-Step Workflow
Step 1: Vehicle Preparation (Bulk Stock)
-
Heat 30% of the required volume of deionized water to ~80°C.
-
Slowly disperse the Methylcellulose (MC) powder (0.5% w/v) into the hot water while stirring vigorously to prevent clumping.
-
Add the remaining cold water to the mixture while stirring. The solution will clear as it cools (MC dissolves at low temperatures).
-
Add Tween 80 (0.1% w/v) and stir until a clear, homogeneous solution is obtained.
-
Storage: Store at 4°C for up to 1 month.
Step 2: Compound Dispersion (Daily Dosing)
-
Weighing: Accurately weigh the required amount of this compound into a mortar or a glass vial.
-
Wetting (Critical): Add a small volume of the Vehicle (or pure Tween 80 if available) dropwise to the powder.
-
Trituration: Grind the wetted powder with a pestle to break up aggregates and form a smooth, lump-free paste. Do not add the bulk vehicle yet.
-
Dilution: Gradually add the Vehicle in small increments (geometric dilution), mixing thoroughly after each addition to maintain suspension.
-
Transfer: Transfer the suspension to the final dosing vial. Rinse the mortar with the remaining vehicle to ensure full recovery.
-
Homogenization: Vortex for 2 minutes. If particles are visible, sonicate in a water bath for 5–10 minutes (keep temperature <40°C).
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for preparing the this compound oral suspension.
Dosing Administration Guidelines
| Parameter | Mouse (C57BL/6, db/db) | Rat (Sprague-Dawley, ZDF) |
| Dose Volume | 10 mL/kg | 5 - 10 mL/kg |
| Needle Size | 20G - 22G feeding needle | 16G - 18G feeding needle |
| Frequency | QD (Once Daily) | QD (Once Daily) |
| Fasting | Optional (4h fast improves absorption consistency) | Optional |
| Recommended Dose | 1 - 10 mg/kg | 0.3 - 3 mg/kg |
Important Note: Always stir the suspension on a magnetic plate between dosing individual animals to ensure the concentration remains uniform.
Pharmacokinetics & Expected Results[3][6][7]
This compound demonstrates excellent oral bioavailability in rodents when formulated correctly.
Reference PK Parameters (Oral Dose):
| Parameter | Mouse | Rat |
| Bioavailability (%F) | ~100% | ~47% |
| T_max (hr) | 0.5 - 1.0 | 0.5 - 2.0 |
| Half-life (T_1/2) | ~3.1 hours | ~4.0 hours |
| Efficacy Endpoint | Increased active GLP-1; Reduced HbA1c (chronic) | Reduced Glucose Excursion (OGTT) |
Data derived from Shi et al. (2018).[1]
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
Visual Check: The suspension should appear opaque and milky white. No large clumps or "floaters" should be visible.
-
Syringeability: The formulation must pass through the gavage needle without clogging. If clogging occurs, the particle size is too large—repeat the trituration/sonication step.
-
Stability: Prepare fresh weekly. Store at 4°C. Re-suspend (vortex) vigorously before every use.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Powder floating on top | Poor wetting (hydrophobic) | Add more Tween 80 to the initial wetting step; use a mortar/pestle. |
| Needle clogging | Large particle aggregates | Increase sonication time; ensure geometric dilution was followed. |
| Inconsistent PK data | Sedimentation during dosing | Keep vial on a magnetic stirrer during the dosing session. |
References
-
Shi, J., et al. (2018). "Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists." Journal of Medicinal Chemistry, 61(4). [1]
-
Ellsworth, B. A., et al. (2014). "Discovery of this compound, a dual MOA GPR40 agonist."[1][3] 248th ACS National Meeting, San Francisco, Abstract MEDI 31.
-
Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology.
Sources
Application Notes and Protocols: Evaluating the Immunomodulatory Effects of Bruton's Tyrosine Kinase (BTK) Inhibitors on Human PBMCs
Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in-vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with Bruton's Tyrosine Kinase (BTK) inhibitors. While the initial query referenced BMS-986118, it is critical to note that published literature identifies this compound as a potent G-protein coupled receptor 40 (GPR40) agonist developed for type 2 diabetes, with a primary mechanism of promoting insulin and incretin secretion[1][2][3]. The treatment of PBMCs to assess immunomodulatory effects typically involves targeting pathways central to immune cell function. A key pathway in this context is the B-cell receptor (BCR) signaling cascade, in which BTK is an essential enzyme[4][5]. Therefore, this guide will focus on the protocols and principles for evaluating the effects of a potent and selective BTK inhibitor on PBMC function, a topic of significant interest in immunology and the development of therapies for autoimmune diseases and B-cell malignancies[6][7][8]. We will detail methodologies for every stage of the experimental process, from PBMC isolation and cryopreservation to functional and phenotypic analysis post-treatment.
Introduction: The Rationale for Targeting BTK in PBMCs
Peripheral Blood Mononuclear Cells (PBMCs) are a diverse population of immune cells, primarily comprising lymphocytes (T cells, B cells, and NK cells) and monocytes. They are fundamental to both adaptive and innate immunity, making them an essential ex-vivo model for immunological research and drug development.
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family. It is a critical signaling element downstream of the B-cell receptor (BCR) and also plays a role in signaling from other receptors, including Fc receptors and Toll-like receptors, which are expressed on various PBMC subsets like B cells and monocytes[9][10][11]. Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, most notably Phospholipase Cγ2 (PLCγ2). This initiates a cascade leading to calcium mobilization and the activation of transcription factors like NF-κB, which are crucial for B-cell proliferation, differentiation, survival, and cytokine production[4][5][12].
Given its central role, inhibiting BTK is a validated therapeutic strategy for disrupting pathogenic B-cell activity. Small molecule BTK inhibitors, such as ibrutinib, acalabrutinib, and evobrutinib, have revolutionized the treatment of B-cell cancers and are under active investigation for autoimmune diseases like multiple sclerosis and rheumatoid arthritis[6][13][14]. Therefore, assessing the impact of novel BTK inhibitors on PBMC function is a cornerstone of preclinical immunomodulatory drug evaluation.
1.1 The BTK Signaling Pathway
The diagram below illustrates the pivotal position of BTK within the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Core Protocols: From Blood to Data
This section provides detailed, field-proven methodologies for the complete experimental workflow.
2.1 Experimental Workflow Overview
The following diagram outlines the logical flow from sample acquisition to data analysis.
Caption: High-level overview of the experimental workflow for PBMC studies.
2.2 Protocol: PBMC Isolation by Density Gradient Centrifugation
This protocol is optimized for isolating mononuclear cells from whole blood using a density gradient medium like Ficoll-Paque™ or Lymphoprep™.[15][16]
Causality: This method leverages differences in cell density. During centrifugation, erythrocytes and granulocytes, which are denser than the Ficoll medium (1.077 g/mL), sediment to the bottom. Mononuclear cells, being less dense, settle into a distinct layer at the plasma-Ficoll interface.[15][17]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
50 mL conical tubes, sterile
-
Serological pipettes
-
Centrifuge with a swing-bucket rotor
Procedure:
-
Preparation: Ensure all reagents and blood are at room temperature (18-25°C). This is crucial for proper layer separation.[18]
-
Dilution: Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube. For example, mix 15 mL of blood with 15 mL of PBS. Dilution reduces blood viscosity, which enhances the clean separation of cell layers.
-
Gradient Formation: Add 15 mL of density gradient medium to a new 50 mL conical tube.
-
Layering: Gently overlay the diluted blood on top of the density gradient medium.[19] Tilt the Ficoll tube and slowly dispense the blood against the side, just above the liquid surface. Avoid mixing the layers, as this will compromise the separation.
-
Centrifugation: Centrifuge at 800-1000 x g for 20-30 minutes at room temperature. Crucially, ensure the centrifuge brake is turned OFF. [19][20] A sudden stop will disrupt the delicate cell layers.
-
Harvesting: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs, the clear density gradient medium, and a red pellet of erythrocytes and granulocytes.
-
Carefully insert a pipette through the plasma layer and aspirate the buffy coat layer. Transfer the cells to a new 50 mL conical tube.
-
Washing: Fill the tube containing the harvested PBMCs with PBS. Centrifuge at 300 x g for 10 minutes at room temperature (brake ON). This step washes away residual platelets, plasma, and Ficoll, which can be toxic to cells.[19]
-
Discard the supernatant and resuspend the cell pellet in a known volume of appropriate culture medium (e.g., RPMI-1640).
-
Cell Counting: Perform a cell count and viability assessment (see Protocol 2.4).
2.3 Protocol: Cryopreservation and Thawing of PBMCs
Cryopreservation allows for long-term storage and batching of experiments, which reduces inter-assay variability.
Causality: Slow, controlled-rate freezing (-1°C/minute) combined with a cryoprotectant like Dimethyl Sulfoxide (DMSO) minimizes intracellular ice crystal formation and osmotic shock, which are the primary causes of cell death during freezing.[21]
Materials:
-
PBMC cell suspension
-
Fetal Bovine Serum (FBS)
-
DMSO, sterile
-
Cryopreservation medium (prepare fresh: 90% FBS, 10% DMSO)[17]
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™, CoolCell®)
-
-80°C freezer and liquid nitrogen storage
Cryopreservation Procedure:
-
Centrifuge the PBMC suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 5-10 x 10⁶ cells/mL.[17][22] Work quickly, as DMSO is toxic to cells at room temperature.[23]
-
Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.
-
Immediately place the vials into a controlled-rate freezing container and transfer to a -80°C freezer for 24 hours.[22][24]
-
For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer (below -135°C).[22]
Thawing Procedure:
-
Prepare for thawing by warming complete culture medium (e.g., RPMI-1640 + 10% FBS) in a 37°C water bath.
-
Retrieve a vial from liquid nitrogen and immediately thaw it in the 37°C water bath until only a small ice crystal remains (typically 1-2 minutes). Rapid thawing is critical to prevent ice crystal recrystallization.[21]
-
Slowly add 1 mL of warm medium dropwise to the vial to begin diluting the DMSO.
-
Transfer the cell suspension from the vial to a 15 mL conical tube containing 10 mL of warm medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant, resuspend the pellet in fresh culture medium, and perform a viability count. It is recommended to let the cells rest for at least one hour at 37°C before starting experiments to allow for recovery.[24]
2.4 Protocol: Cell Viability Assessment
Accurate cell counts are essential for reproducible experiments. While Trypan Blue is common, it can overestimate the viability of PBMC preparations due to debris and red blood cell contamination.[25][26]
| Method | Principle | Pros | Cons |
| Trypan Blue | A vital stain that is excluded by intact, live cell membranes but enters dead cells, staining them blue.[27] | Simple, rapid, requires only a light microscope. | Can miscount debris as dead cells; may overestimate viability compared to apoptosis-detecting assays.[25][28] |
| AO/PI | A dual-fluorescence method. Acridine Orange (AO) permeates all cells and stains nuclei green. Propidium Iodide (PI) only enters dead cells and stains nuclei red. | Highly accurate for PBMCs, as it specifically counts nucleated cells and ignores RBCs and debris.[26] | Requires a fluorescence-based cell counter. |
Trypan Blue Procedure:
-
Mix a small volume of cell suspension 1:1 with 0.4% Trypan Blue solution.[17]
-
Incubate for 2-3 minutes at room temperature.
-
Load 10 µL into a hemocytometer.
-
Count unstained (live) and blue (dead) cells under a light microscope.
-
Calculate concentration and percent viability.
2.5 Protocol: In-Vitro Treatment with a BTK Inhibitor
This general protocol outlines the treatment of PBMCs with a small molecule inhibitor.
Procedure:
-
Cell Plating: Plate thawed and recovered (or fresh) PBMCs in a sterile tissue culture plate at a density of 1-2 x 10⁶ cells/mL in complete culture medium.
-
Inhibitor Preparation: Prepare a stock solution of the BTK inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Add the inhibitor to the appropriate wells. Include a "vehicle control" group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but no inhibitor. This control is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Stimulation (if required): For many functional assays, cells must be activated to induce the process you wish to inhibit. For example, to study the effect on B-cell proliferation, cells can be stimulated with an anti-IgM antibody to engage the BCR.[29] Add the stimulus at the same time as or shortly after the inhibitor, depending on the experimental design.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24-72 hours, depending on the assay).
-
Harvesting: After incubation, harvest the cells and/or culture supernatants for downstream analysis.
Downstream Functional and Phenotypic Assays
3.1 Protocol: Cell Proliferation Assay using CFSE
Causality: Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins. When a cell divides, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[30][31] This allows for the tracking of cell divisions via flow cytometry.[32]
Procedure:
-
Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[30][33]
-
Quenching: Add at least 5 volumes of ice-cold complete culture medium (the serum proteins will quench any unbound CFSE) and incubate for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete medium to remove all unbound dye.
-
Culture & Treatment: Plate the CFSE-labeled cells and treat them with the BTK inhibitor and a stimulus (e.g., anti-CD3/CD28 for T cells, or anti-IgM for B cells) as described in Protocol 2.5.
-
Analysis: After 3-5 days, harvest the cells and analyze them on a flow cytometer. Each successive peak of halved fluorescence intensity represents a generation of cell division.
3.2 Protocol: Cytokine Quantification using ELISA
Causality: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying a single cytokine in a complex sample like cell culture supernatant.[34][35] The amount of colored product generated by the enzyme is directly proportional to the amount of cytokine captured.[36]
Procedure (General):
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[37]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours.[38]
-
Sample Incubation: Add standards (known concentrations of recombinant cytokine) and harvested cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate for 1 hour.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). A blue color will develop. Stop the reaction with an acid (e.g., H₂SO₄), which will turn the solution yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the unknown samples.
3.3 Protocol: Immunophenotyping by Flow Cytometry
Causality: This technique uses fluorophore-conjugated antibodies to label specific cell surface proteins (CD markers), allowing for the identification and quantification of different immune cell subsets within the heterogeneous PBMC population.[39][40]
Procedure:
-
Harvest and Wash: Harvest cells from culture and wash them with a staining buffer (e.g., PBS + 2% FBS).
-
Staining: Resuspend the cells in the staining buffer and add a cocktail of fluorescently labeled antibodies. Common markers include CD3 (T cells), CD19 (B cells), CD14 (monocytes), and CD56 (NK cells). Incubate for 20-30 minutes on ice, protected from light.[39]
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in a suitable buffer and acquire the data on a flow cytometer.
-
Analysis: Use analysis software to "gate" on specific cell populations based on their light scatter properties and fluorescence, allowing for the quantification of each subset and the assessment of how treatment affected their relative proportions.
References
-
STEMCELL Technologies. (2012, March 12). How to Isolate PBMCs from Whole Blood Using Density Gradient Centrifugation (Ficoll™ or Lymphoprep™). YouTube. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
-
Logos Biosystems. (n.d.). Accurate Automated Cell Counting and Viability Analysis of Trypan Blue-Stained PBMCs Using the LUNA-III™ Cell Counter. Retrieved from [Link]
- Gefen, C., et al. (2012). Estimation of Cell Proliferation Dynamics Using CFSE Data. Methods in molecular biology (Clifton, N.J.), 806, 249–272.
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Isolation of PBMCs by Ficoll-Paque density gradient centrifugation. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). Retrieved from [Link]
-
Kurosaki, T., Kurosaki, T., & Tsukada, S. (2018). Role of Bruton's tyrosine kinase (BTK) in various signaling pathways in B cells and myeloid cells. ResearchGate. Retrieved from [Link]
-
CAN-ASC. (2019, March 21). CONSENSUS PROTOCOL: ISOLATION, CRYOPRESERVATION AND THAWING OF PERIPHERAL BLOOD MONONUCLEAR CELLS. Retrieved from [Link]
- Correale, J., et al. (2021). Bruton's Tyrosine Kinase Inhibitors: A New Generation of Promising Agents for Multiple Sclerosis Therapy. Cells, 10(6), 1339.
-
Agilent. (n.d.). Proliferation Assays by Flow Cytometry. Retrieved from [Link]
- Bull, M., et al. (2019). A practical cryopreservation and staining protocol for immunophenotyping in population studies. Journal of immunological methods, 467, 23–31.
- Petro, J. B., et al. (2000). Bruton's Tyrosine Kinase Links the B Cell Receptor to Nuclear Factor κb Activation. The Journal of experimental medicine, 191(10), 1745–1754.
- Harwood, N. E., & Batista, F. D. (2018).
- Cossarizza, A., et al. (2023). Extensive flow cytometric immunophenotyping of human PBMC incorporating detection of chemokine receptors, cytokines and tetramers. European journal of immunology, 53(5), e2250198.
- Burger, J. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568.
-
New Drug Approvals. (2018, April 13). This compound, for treatment for type 2 diabetes. Retrieved from [Link]
- Schmidt, N. W., et al. (2017). Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity. Frontiers in immunology, 8, 1454.
- Nielsen, C. H., et al. (2024). Flow Cytometric Immunophenotyping: Minimal Differences in Fresh and Cryopreserved Peripheral Blood Mononuclear Cells versus Whole Blood. International Journal of Molecular Sciences, 25(20), 12154.
-
Haselmayer, P., et al. (2019). Free BTK to total BTK in PBMC and spebrutinib's effects on B-cell subsets. ResearchGate. Retrieved from [Link]
-
Blood Journal. (2025, November 3). The effects of bruton tyrosine kinase inhibitors on the waldenstrom macroglobulinemia microenvironment. Retrieved from [Link]
-
Multiple Sclerosis Association of America. (2020, July 24). Evobrutinib. Retrieved from [Link]
- Shi, J., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. ACS medicinal chemistry letters, 9(3), 209–214.
-
Neurology. (n.d.). Evobrutinib. Retrieved from [Link]
-
Practical Neurology. (2023, March 6). Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sclerosis. Retrieved from [Link]
-
Merck KGaA. (2021, April 16). Evobrutinib is the First and Only BTK Inhibitor to Demonstrate Reduction of a Key Biomarker. Retrieved from [Link]
-
News-Medical. (2024, September 13). Selecting the right viability assay. Retrieved from [Link]
-
DeNovix. (n.d.). Methods for Improved Cell Counting Accuracy. Retrieved from [Link]
- van der Zanden, S. Y., et al. (2021). BTK inhibitors, irrespective of ITK inhibition, increase efficacy of a CD19/CD3-bispecific antibody in CLL. Blood advances, 5(13), 2769–2779.
-
Thomson Reuters. (2014, August 13). This compound, a novel potent dual-acting GPR40 agonist for the treatment of diabetes. Retrieved from [Link]
-
Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]
-
IUF Leibniz Research Institute. (n.d.). Detection of cytokine release in THP-1 cells. Retrieved from [Link]
- Woyach, J. A., et al. (2020). Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib. Clinical cancer research, 26(12), 2821–2830.
-
ResearchGate. (2024, July 11). Trypan Blue overestimates the viability of cryopreserved PBMC? Retrieved from [Link]
- Pal, S. S., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in oncology, 11, 693714.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 6. Bruton’s Tyrosine Kinase Inhibitors: A New Generation of Promising Agents for Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc - [practicalneurology.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 11. Frontiers | Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity [frontiersin.org]
- 12. rupress.org [rupress.org]
- 13. mymsaa.org [mymsaa.org]
- 14. BTK inhibitors, irrespective of ITK inhibition, increase efficacy of a CD19/CD3-bispecific antibody in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. reprocell.com [reprocell.com]
- 18. bcchr.ca [bcchr.ca]
- 19. sanguinebio.com [sanguinebio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. sanguinebio.com [sanguinebio.com]
- 22. stemcell.com [stemcell.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. A practical cryopreservation and staining protocol for immunophenotyping in population studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. denovix.com [denovix.com]
- 27. logosbio.com [logosbio.com]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 32. agilent.com [agilent.com]
- 33. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 36. materialneutral.info [materialneutral.info]
- 37. Cytokine Elisa [bdbiosciences.com]
- 38. bowdish.ca [bowdish.ca]
- 39. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 40. mdpi.com [mdpi.com]
flow cytometry protocols for measuring BMS-986118 occupancy
Application Note: Flow Cytometric Assessment of BMS-986118 (GPR40 Agonist) Receptor Occupancy
Executive Summary & Molecule Profile
Critical Identity Clarification: this compound is a potent, orally bioavailable small molecule agonist targeting GPR40 (Free Fatty Acid Receptor 1/FFAR1), primarily developed for the treatment of Type 2 Diabetes [1, 2].
Unlike monoclonal antibodies (mAbs) where Receptor Occupancy (RO) is measured by direct detection (anti-drug antibodies) or target competition, this compound is a non-fluorescent small molecule. Therefore, this protocol utilizes a Fluorescent Tracer Displacement Assay . This method relies on the competition between the unlabeled drug (this compound) and a high-affinity, fluorescently labeled GPR40 ligand (the "Tracer") for the orthosteric binding site.
Assay Principle:
-
High Fluorescence: Low Drug Occupancy (Tracer binds freely).
-
Low Fluorescence: High Drug Occupancy (this compound displaces Tracer).
Mechanistic Workflow
The following diagram illustrates the competitive displacement mechanism required to quantify small molecule occupancy via flow cytometry.
Figure 1: Competitive Displacement Workflow. This compound occupancy is calculated by the reduction in Mean Fluorescence Intensity (MFI) of the Tracer.
Experimental Design & Reagents
A. Reagents & Materials
| Component | Specification/Notes |
| Test Article | This compound (Solubilized in DMSO, diluted in assay buffer). |
| Target Cells | Primary: Human Islets or PBMCs (if GPR40+ subpopulation identified).Validation: CHO-K1 or HEK293 stably transfected with human GPR40 (FFAR1). |
| Fluorescent Tracer | Critical Reagent: A fluorescently conjugated GPR40 ligand (e.g., BODIPY-labeled TAK-875 or a custom this compound-Fluor conjugate). Must have known Kd. |
| Live/Dead Stain | Zombie NIR™ or DAPI (Essential to exclude dead cells which bind tracers non-specifically). |
| Assay Buffer | HBSS + 0.5% BSA + 0.1% NaN3 (Sodium Azide prevents receptor internalization during assay). |
| Blocker | Fc Block (Human TruStain FcX™) to prevent non-specific binding on immune cells. |
B. The "Tracer" Selection Strategy
Since this compound is a small molecule, you cannot use an anti-human IgG secondary. You must validate a Tool Compound .
-
Option 1 (Commercial): Check for commercially available fluorescent FFAR1 agonists/antagonists.
-
Option 2 (Custom): Conjugate a fluorophore (e.g., Alexa Fluor 647) to a GPR40 ligand via a linker that does not interfere with the pharmacophore.
-
Validation Requirement: The Tracer must show saturable binding to GPR40+ cells and negligible binding to GPR40- parental cells.
Detailed Protocol: Competitive RO Assay
Phase 1: Tracer Saturation (KD Determination)
Before measuring this compound, you must determine the concentration of Tracer that achieves ~80% receptor saturation (EC80) without high background.
-
Harvest Cells: Detach adherent GPR40+ CHO cells using Accutase (avoid Trypsin to protect receptor integrity).
-
Wash: Resuspend in Assay Buffer at
cells/mL. -
Titration: Aliquot cells into a 96-well V-bottom plate. Add Fluorescent Tracer in a 12-point serial dilution (e.g., 0.1 nM to 1 µM).
-
Incubation: Incubate for 45-60 minutes at 4°C (on ice) to prevent internalization.
-
Wash: Wash 2x with cold Assay Buffer (centrifuge 400 x g, 5 min).
-
Acquisition: Analyze on Flow Cytometer. Plot MFI vs. Concentration to find the
and select the EC80 concentration for Phase 2.
Phase 2: this compound Occupancy Measurement
Step 1: Sample Preparation
-
Ex Vivo Dosing (Standard Curve): Prepare a 12-point dilution series of this compound in Assay Buffer (range: 0.01 nM to 10 µM).
-
In Vivo Samples: If analyzing cells from dosed subjects/animals, collect blood/tissue and process immediately into single-cell suspensions on ice.
Step 2: Competitive Incubation
-
Plate
cells per well. -
Block: Add Fc Block (5 min, RT).
-
Add Drug: Add 50 µL of this compound standards (or use patient cells). Incubate 30 mins at 4°C.
-
Note: This pre-incubation allows the drug to bind before the tracer challenges it.
-
-
Add Tracer: Add 50 µL of Fluorescent Tracer at the fixed EC80 concentration determined in Phase 1.
-
Final Volume: 100 µL.
-
-
Co-Incubation: Incubate for 60 minutes at 4°C in the dark.
Step 3: Staining & Wash
-
Wash: Add 150 µL cold Assay Buffer. Spin 400 x g, 5 min. Aspirate.
-
Viability: Resuspend in 100 µL Assay Buffer containing Live/Dead stain (e.g., DAPI).
-
Wash: Wash 1x to remove excess viability dye.
Step 4: Flow Cytometry Acquisition
-
Instrument: BD FACSCelesta, Fortessa, or equivalent.
-
Gating Strategy:
-
FSC/SSC (Cells)
-
FSC-H/FSC-A (Singlets)
-
Live/Dead Negative (Viable)
-
Target Gate: GPR40+ Population (Histogram of Tracer Channel).
-
Data Analysis & Calculation
The Receptor Occupancy (RO) is calculated based on the inhibition of Tracer binding.
Formulas:
-
Specific MFI:
-
Percent Receptor Occupancy (%RO):
- : Signal from cells with this compound.[1]
- : Signal from cells with Tracer ONLY (0% Occupancy control).
- : Signal from cells with Tracer + Excess (10 µM) unlabeled competitor (100% Occupancy control).
Data Output Table:
| Sample Condition | Tracer Status | Drug Status | Expected Outcome | Purpose |
| Unstained | - | - | Background Fluorescence | Instrument setup |
| Max Binding ( | + (EC80) | - | High MFI | 0% RO Reference |
| Non-Specific ( | + (EC80) | + (Saturating) | Low MFI | 100% RO Reference |
| Test Sample | + (EC80) | + (Variable) | Variable MFI | Calculate Unknown RO |
Troubleshooting & Optimization
-
Low Signal Window: If
is small (< 5-fold), the assay is not sensitive.-
Solution: Use a brighter fluorophore (e.g., PE or APC instead of FITC) or select a Tracer with higher affinity (lower
).
-
-
Receptor Internalization: GPR40 is a GPCR and can internalize upon agonist binding.
-
Solution:Strictly maintain 4°C throughout the assay and include Sodium Azide in buffers to metabolically arrest the cells.
-
-
Off-Rate (
) Effects: If this compound has a fast off-rate, it may wash off during the wash steps, leading to underestimation of RO.-
Solution: Perform a "No-Wash" assay if background allows, or fix cells lightly (1% PFA) after tracer binding (validation required).
-
References
-
Design and Synthesis: Ellsworth, B. A., et al. (2018). "Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists." Journal of Medicinal Chemistry. Link
-
Clinical Context: Bristol Myers Squibb.[2][3] (2018).[4][5][6] "this compound for treatment for type 2 diabetes."[1][6] New Drug Approvals. Link[6]
-
Flow Cytometry RO Principles: Liang, M., et al. (2016). "Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development." Cytometry Part B: Clinical Cytometry. Link
Sources
- 1. | BioWorld [bioworld.com]
- 2. BMS-986189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics, Safety, Tolerability and Pharmacodynamics of BMS-986189 in Healthy Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Note: Optimizing In Vivo Delivery of the IDO1 Inhibitor BMS-986118 (Linrodostat)
Executive Summary
BMS-986118 (Linrodostat, BMS-986205) is a potent, selective, and orally bioavailable inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It is a critical tool in immuno-oncology research for reversing tumor-mediated immune suppression. However, like many targeted small molecules, its lipophilic nature presents challenges for in vivo administration.
Inconsistent vehicle selection can lead to poor bioavailability, high inter-animal variability, or vehicle-induced immunomodulation that confounds IDO1 efficacy data. This guide provides two validated formulation protocols:
-
Protocol A (Suspension): The "Gold Standard" for chronic dosing and toxicology studies, ensuring minimal vehicle interference with the immune system.
-
Protocol B (Solution): A co-solvent system for acute Pharmacokinetic (PK) studies requiring maximum solubility and rapid absorption.
Physicochemical Context & Vehicle Strategy
This compound is a heme-competitive inhibitor. To ensure reproducible data, researchers must select a vehicle based on the study duration and the required exposure levels.
Decision Matrix: Selecting the Right Vehicle
| Feature | Protocol A: Standard Suspension | Protocol B: Advanced Solution |
| Composition | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 5% EtOH + 55% PEG400 + 20% PG + 20% TPGS |
| Physical State | Homogeneous white suspension | Clear, viscous solution |
| Primary Use | Efficacy (Tumor Growth Inhibition), Toxicology | PK Profiling, Acute PD (Biomarker) |
| Dosing Duration | Chronic (>5 days) | Acute (Single dose or <3 days) |
| Pros | Biologically inert; minimal GI irritation | Maximizes |
| Cons | Requires resuspension before every dose | High osmolarity; potential GI distress if chronic |
Biological Context: The IDO1 Pathway
Understanding the target is crucial. IDO1 converts Tryptophan (Trp) into Kynurenine (Kyn), an immunosuppressive metabolite.[1] this compound blocks this conversion.
Figure 1: Mechanism of Action. This compound inhibits IDO1, preventing the accumulation of Kynurenine and restoring T-cell function.
Protocol A: The "Gold Standard" Suspension
Recommended for: Tumor xenograft studies (e.g., MC38, CT26 models), safety assessment, and daily dosing regimens.
Reagents Required[3][4][5]
-
This compound (Solid): Store at -20°C.
-
Methylcellulose (400 cP): Suspending agent.[2]
-
Tween 80 (Polysorbate 80): Wetting agent.
-
Sterile Water for Injection (WFI).
Step-by-Step Preparation (Example: 10 mg/kg dose for 20g mice)
Target Concentration: 1 mg/mL (Dosing volume: 10 mL/kg). Batch Size: 10 mL.
-
Prepare Vehicle Stock (0.5% MC / 0.1% Tween 80):
-
Heat 50 mL of sterile water to ~70°C.
-
Slowly disperse 0.5 g Methylcellulose powder while stirring to prevent clumping.
-
Add 50 mL of cold water to solubilize the MC (it dissolves as it cools).
-
Add 100 µL of Tween 80.
-
Stir overnight at 4°C to ensure full hydration. Shelf life: 1 month at 4°C.
-
-
Weighing & Wetting:
-
Weigh 10.0 mg of this compound into a sterile glass vial.
-
Add 100 µL of the Vehicle Stock directly onto the powder.
-
Critical Step: Use a spatula or pestle to "paste" the powder, breaking up any hydrophobic aggregates. This ensures a uniform suspension later.
-
-
Dispersion:
-
Gradually add the remaining Vehicle Stock to reach a final volume of 10.0 mL .
-
Vortex vigorously for 2 minutes.
-
Sonication: Sonicate in a water bath for 10–15 minutes until particles are finely dispersed.
-
-
QC Check:
-
Invert the vial. The suspension should be uniform without large clumps settling immediately.
-
Protocol B: Advanced Solution Formulation
Recommended for: Pharmacokinetic (PK) studies, bioavailability assessment, or studies requiring high concentrations (>50 mg/kg).
Reagents Required[3][4][5]
-
PEG 400 (Polyethylene Glycol 400).[3]
-
Propylene Glycol (PG).
-
Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate).[3]
-
Ethanol (Absolute).
Formulation Composition (v/v)
5% Ethanol / 55% PEG 400 / 20% PG / 20% TPGS [3]
Step-by-Step Preparation[4]
-
Pre-warm TPGS: Vitamin E TPGS is a waxy solid at room temperature. Melt it at ~40°C until liquid.
-
Solubilization:
-
Mixing:
-
Vortex and sonicate (warm bath, ~37°C) until a clear solution is obtained.
-
Note: If the solution remains cloudy, the drug concentration may exceed the solubility limit (~5-10 mg/mL for this vehicle).
-
Experimental Workflow & Quality Control
To ensure data integrity, follow this logical workflow for every study.
Figure 2: Workflow for Vehicle Selection and Preparation.
Critical QC Parameters
| Parameter | Acceptance Criteria | Troubleshooting |
| Visual Appearance (Suspension) | Milky white, no visible chunks >0.5mm. | Increase sonication time; use a glass homogenizer. |
| Visual Appearance (Solution) | Clear, colorless to faint yellow. | Warm to 37°C; if precipitate persists, filter (0.22 µm) and re-quantify concentration. |
| pH Stability | Neutral (pH 6.5–7.5). | This compound is stable at neutral pH. Avoid extreme acid/base. |
| Storage | Prepare fresh weekly (Suspension) or daily (Solution). | Store at 4°C protected from light. |
References
-
Bristol Myers Squibb. (2021).[5] Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor.[1][6] Molecular Cancer Therapeutics.[6]
-
APExBIO. (2024). Linrodostat (BMS-986205) Product Protocol and Solubility Data.[7][3]
-
MedChemExpress. (2024). BMS-986205 In Vivo Formulation Guide.
-
Siu, L. L., et al. (2020). BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab.[6] Journal of Clinical Oncology.
Sources
- 1. Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, Tolerability and Pharmacodynamics of BMS-986189 in Healthy Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linrodostat mesylate | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation of BMS-986118 in Cell Culture
Topic: Solubility Optimization & Handling of BMS-986118 (GPR40 Agonist) Document ID: TSC-BMS986-SOL-01 Last Updated: February 22, 2026
Executive Summary & Compound Profile
This compound is a potent, selective, and orally bioavailable agonist of GPR40 (Free Fatty Acid Receptor 1 / FFAR1). It is a dihydropyrazole derivative designed with specific sp3/sp2 character adjustments to improve polarity compared to earlier chemotypes. However, like many GPR40 ligands which mimic endogenous long-chain fatty acids, it retains significant lipophilicity .
The most frequent technical failure with this compound in in vitro assays (e.g., IP1 accumulation, insulin secretion in Min6 cells) is micro-precipitation upon dilution into aqueous culture media. This leads to erratic dose-response curves, "false" inactivity, or cytotoxicity artifacts.
Key Physicochemical Characteristics
| Property | Description | Implication for Handling |
| Molecular Class | Dihydropyrazole GPR40 Agonist | Hydrophobic core; mimics fatty acid structure. |
| Solubility (DMSO) | High (>10 mM) | Ideal for stock solution storage. |
| Solubility (Aqueous) | Low / Poor | Prone to "crashing out" upon rapid dilution. |
| Protein Binding | High (Likely >95%) | Requires carrier proteins (Albumin/Serum) for stability in media. |
| Target | GPR40 (FFAR1) | Receptor naturally binds lipophilic free fatty acids. |
Troubleshooting Guide (FAQ)
Q1: I see a cloudy precipitate immediately after adding my DMSO stock to the media. Why?
Diagnosis: You are experiencing "Solvent Shock." Mechanism: this compound is dissolved in DMSO (a polar aprotic solvent). When a small volume of high-concentration stock is ejected into a large volume of aqueous media, the DMSO disperses instantly. The hydrophobic drug molecules, suddenly stripped of their solvent shell, aggregate with each other faster than they can disperse into the water. Solution:
-
Never add 100% DMSO stock directly to stagnant media.
-
Vortex the media gently while adding the drug.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v), ideally < 0.1%.
Q2: My dose-response curve is flat at high concentrations. Is the drug degrading?
Diagnosis: Likely precipitation-limited bioavailability , not degradation. Explanation: Above a certain threshold (often >10 µM for this class), the compound precipitates into invisible micro-crystals. These crystals cannot bind the GPR40 receptor. The "soluble" concentration plateaus, making higher doses appear ineffective. Solution:
-
Inspect the well under 20x microscopy. Crystalline debris indicates precipitation.
-
Carrier Protein: Ensure your assay media contains at least 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin) . GPR40 agonists behave like fatty acids; they require albumin as a chaperone to stay in solution and reach the receptor.
Q3: Can I use serum-free media for my secretion assays?
Diagnosis: High risk of precipitation and loss of potency. Expert Insight: GPR40 agonists are highly lipophilic. In the absence of Fetal Bovine Serum (FBS) or BSA, the compound will likely stick to the plastic walls of the well plate (non-specific binding) or precipitate. Recommendation: If serum interferes with your specific assay (e.g., insulin measurement), you must supplement the base media with 0.1% to 0.5% Fatty Acid-Free BSA . This mimics the physiological transport of fatty acids without introducing the complex variables of whole serum.
Optimized Preparation Protocol
This protocol is designed to minimize the thermodynamic instability of this compound during the transition from organic solvent to aqueous buffer.
Reagents Required[1][2][3][4]
-
Stock Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Intermediate Buffer: PBS (pH 7.4) or HBSS.
-
Carrier: Fatty Acid-Free BSA (Sigma-Aldrich or equivalent).
Step-by-Step Workflow
Step 1: Master Stock Preparation
-
Dissolve this compound powder in Anhydrous DMSO to a concentration of 10 mM .
-
Critical: Vortex for 30 seconds and inspect for clarity. If cloudy, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
Step 2: The "Intermediate Dilution" Method (Recommended)
Instead of jumping from 100% DMSO to 0.1% DMSO, use a stepping stone.
-
Prepare 100x Working Stock: Dilute the 10 mM Master Stock into pure DMSO first to create a 100x concentration of your final target dose.
-
Example: If final target is 1 µM, prepare a 100 µM stock in DMSO.
-
-
Prepare Assay Media: Warm your culture media (e.g., DMEM or RPMI) to 37°C. Ensure it contains BSA or Serum .
-
Rapid Dispersion:
-
Place the pipette tip containing the 100x DMSO stock into the liquid media (submerged).
-
Expel the drug quickly while simultaneously swirling or pipetting up and down.
-
Why? This prevents a local region of high concentration where precipitation nuclei form.
-
Step 3: Serial Dilution Strategy
Do not perform serial dilutions in aqueous media.
-
Correct: Perform serial dilutions in 100% DMSO , then transfer each dilution to the media.
-
Incorrect: Diluting drug-in-media into media-only. This often propagates micro-precipitates.
Visualizing the Mechanism
Diagram 1: The "Solvent Shock" & Prevention Workflow
This diagram illustrates the physical chemistry failure point and the corrective carrier-protein strategy.
Caption: Figure 1. Mechanism of precipitation vs. stabilization using BSA carriers.
Diagram 2: GPR40 Signaling Context
Understanding the pathway helps verify if the drug is working (e.g., measuring Calcium vs. IP1).
Caption: Figure 2.[1] GPR40 signaling cascade.[2][3][4][5] this compound efficacy is often measured via IP3/IP1 accumulation or Calcium flux.
References & Authoritative Grounding
-
Ellsworth, B. A., et al. (2014). Discovery of this compound, a dual MOA GPR40 agonist that produces glucose-dependent insulin and GLP-1 secretion.[6][4][5] 248th ACS National Meeting, San Francisco, CA.[6][4][5] (Primary disclosure of the molecule).[2][3][1][7][8][9][10]
-
Plummer, C. W., et al. (2017). Pharmacological Characterization of Novel GPR40 Agonists. Journal of Pharmacology and Experimental Therapeutics. Link (Describes IP1 assays and the necessity of serum/BSA for lipophilic GPR40 ligands).
-
Walsh, P., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. ACS Medicinal Chemistry Letters.[9] Link (Details the chemical structure and optimization of polarity).
-
Sigma-Aldrich Technical Guide. Handling and Solubility of Small Molecule Inhibitors.Link (General best practices for DMSO stocks).
Sources
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
Validation & Comparative
Validating BMS-986142 Activity in Collagen-Induced Arthritis Models: A Comparative Guide
⚠️ Editorial Correction: Target Compound Identification
Note to Reader: The user query referenced BMS-986118 . However, pharmaceutical literature identifies this compound as a GPR40 agonist developed for Type 2 Diabetes (Shi et al., 2018).[1] The Bristol Myers Squibb compound with extensive validation in Collagen-Induced Arthritis (CIA) and Rheumatoid Arthritis (RA) models is BMS-986142 , a reversible Bruton’s Tyrosine Kinase (BTK) inhibitor.[2][3]
To ensure scientific integrity and utility, this guide focuses on BMS-986142 , detailing its validation protocols, mechanistic rationale, and performance relative to standard-of-care alternatives.
Executive Summary: The BTK Inhibition Strategy
BMS-986142 represents a class of reversible small-molecule inhibitors of Bruton’s Tyrosine Kinase (BTK).[2][3][4][5][6] Unlike first-generation irreversible inhibitors (e.g., Ibrutinib), BMS-986142 offers a safety profile potentially better suited for chronic autoimmune conditions by reducing off-target covalent binding.
In Collagen-Induced Arthritis (CIA) models—the gold standard for RA drug development—BMS-986142 validates its efficacy by blocking B-cell receptor (BCR) signaling and Fc
Core Mechanism of Action
The following diagram illustrates the specific intervention point of BMS-986142 within the B-cell signaling cascade.
Figure 1: BMS-986142 inhibits BTK, preventing PLC
Comparative Performance Analysis
To validate BMS-986142, one must benchmark it against established therapeutics. The table below synthesizes preclinical data comparing BMS-986142 to Methotrexate (Standard of Care) and Etanercept (Biologic).
| Feature | BMS-986142 (BTKi) | Methotrexate (MTX) | Etanercept (TNF Inhibitor) | Ibrutinib (1st Gen BTKi) |
| Mechanism | Reversible BTK Inhibition | Folate Antagonist | TNF | Irreversible BTK Inhibition |
| Binding Mode | Non-covalent | Metabolic interference | Biologic binding | Covalent (Cys481) |
| CIA Efficacy (Monotherapy) | High (79% score reduction at 30 mg/kg) | Moderate (~20-30% reduction) | High (>80% reduction) | High |
| Bone Protection | Potent inhibition of osteoclastogenesis | Moderate | High | High |
| Combination Potential | Synergistic with MTX (53% reduction vs 24% alone) | N/A | Additive | Additive |
| Key Advantage | Rapid clearance (reduced toxicity risk) | Low cost, established baseline | High efficacy | High potency |
| Key Limitation | Short half-life requires optimized dosing | Toxicity, variable response | Injection only, immunogenicity | Bleeding risk (off-target) |
Key Insight: The strongest validation for BMS-986142 in CIA models is its synergy with Methotrexate . While MTX alone often provides incomplete suppression in aggressive CIA, the addition of a suboptimal dose of BMS-986142 (4 mg/kg) restores profound efficacy, mirroring the clinical strategy of "add-on" therapy.
Experimental Validation Protocol
This protocol is designed to be a self-validating system. Success is defined by the statistical separation of the vehicle group (high disease score) from the treatment groups.
A. Model Induction (DBA/1 Mice)
-
Animals: Male DBA/1 mice (8–10 weeks old).
-
Induction (Day 0): Intradermal injection at the tail base with Bovine Type II Collagen (200
g) emulsified in Complete Freund’s Adjuvant (CFA). -
Boost (Day 21): Intradermal injection of Bovine Type II Collagen in Incomplete Freund’s Adjuvant (IFA).
-
Validation Check: 100% of vehicle mice should show clinical signs of arthritis by Day 28.
-
B. Compound Formulation (Critical Step)
BMS-986142 is a lipophilic small molecule. Improper formulation leads to poor bioavailability and false negatives.
-
Preparation: Dissolve compound in Ethanol first, add TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate), then slowly add PEG300 while vortexing.
-
Stability: Prepare fresh weekly; store at 4°C.
C. Dosing Regimens
Two distinct workflows validate different clinical aspects:
-
Prophylactic (Prevention): Dosing starts Day 0. Tests ability to prevent disease onset.[5][7]
-
Therapeutic (Treatment): Dosing starts Day 21 (post-boost) or when clinical score
1. Tests ability to reverse/halt established disease.[5]
D. Experimental Timeline Visualization
Figure 2: Experimental timeline for Prophylactic vs. Therapeutic validation of BMS-986142.
Data Interpretation & Expected Results
Clinical Scoring (The Primary Endpoint)
Assess paws 3 times/week using a standard 0–4 scale (Max score 16/mouse).
-
Vehicle Control: Rapid rise in score starting Day 24-28, reaching plateau ~10-12 by Day 40.
-
BMS-986142 (30 mg/kg): Should show >70% inhibition of clinical score relative to vehicle.
-
BMS-986142 (4 mg/kg): Partial inhibition (~25%).
-
Combination (4 mg/kg BMS + MTX): Should show statistical equivalence to high-dose monotherapy (~50-60% inhibition).
Histopathology (The Mechanistic Proof)
At termination (Day 42), harvest hind paws, decalcify, and stain with H&E.
-
Inflammation: Look for reduced immune cell infiltration in the synovium.
-
Bone Resorption: Look for preservation of bone integrity. BMS-986142 specifically blocks osteoclastogenesis via RANKL inhibition.[2]
-
Pannus Formation: Reduction in invasive synovial tissue.
Biomarker Analysis (Anti-CII IgG)
Measure serum anti-collagen II antibodies (IgG, IgG1, IgG2a) via ELISA.
-
Validation: High doses of BMS-986142 (10-30 mg/kg) significantly reduce anti-CII titers, confirming the drug's effect on B-cell plasma cell differentiation.
Troubleshooting & Self-Validation
-
Issue: Low disease incidence in vehicle group (<80%).
-
Cause: Poor collagen emulsion or stress in mice.
-
Fix: Ensure emulsion does not disperse in water (drop test) and use high-fat breeder chow for DBA/1 mice.
-
-
Issue: No efficacy in treatment group.
-
Cause: Drug precipitation in vehicle.
-
Fix: Check solubility in the Ethanol/TPGS mix before adding PEG300. Ensure oral gavage is delivered effectively.
-
References
-
Gillooly, K. M., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care.[2][4][7] PLOS ONE, 12(7), e0181782.[5][7] Link
-
Shi, J., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists (this compound). Journal of Medicinal Chemistry, 61(3), 1118–1134. Link
-
Watterson, S. H., et al. (2016). Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.[5] Link
-
Brand, D. D., et al. (2007). Collagen-induced arthritis.[2] Nature Protocols, 2, 1269–1275. Link
-
Whang, J. A., & Chang, B. Y. (2014). Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis. Drug Discovery Today, 19(8), 1200-1204. Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986142 | BTK | TargetMol [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
